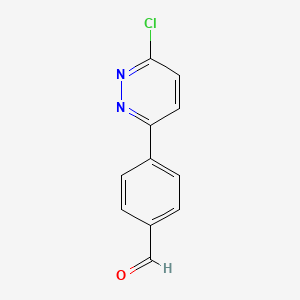

4-(6-Chloropyridazin-3-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloropyridazin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXNMPPQTHFGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661687 | |

| Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-19-2 | |

| Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(6-Chloropyridazin-3-yl)benzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a pivotal building block in contemporary medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which represents the most efficient and versatile strategy for the synthesis of this target molecule. Alternative pathways, such as the Stille coupling, are also discussed. Furthermore, this guide offers detailed, step-by-step methodologies for the synthesis of crucial starting materials, including 3,6-dichloropyridazine and 4-formylphenylboronic acid. Each section is grounded in authoritative references, explaining the causality behind experimental choices and providing mechanistic insights to empower researchers in optimizing their synthetic endeavors.

Introduction: Significance and Synthetic Strategy

The pyridazine moiety is a significant pharmacophore found in a wide range of biologically active compounds, including drugs targeting the cardiovascular and inflammatory systems.[1] The compound this compound serves as a highly versatile intermediate, incorporating three key functional handles: a reactive chloropyridazine ring amenable to further nucleophilic substitution or cross-coupling, a benzaldehyde group for derivatization via reductive amination or olefination, and a well-defined biaryl linkage. Its synthesis is therefore of considerable interest for the construction of diverse molecular libraries.

The principal challenge in synthesizing this molecule lies in the selective formation of a carbon-carbon bond between the C3 position of the pyridazine ring and the C1 position of the benzaldehyde ring, while retaining the chlorine atom at the C6 position for subsequent functionalization. Palladium-catalyzed cross-coupling reactions provide the most robust solution to this challenge.[1][2] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and non-toxic boronic acid reagents.[1][3]

This guide will focus on a retrosynthetic approach that disconnects the target molecule into two key precursors: 3,6-dichloropyridazine and 4-formylphenylboronic acid.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for synthesizing this compound.[1][3] The reaction facilitates a regioselective coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a mono-arylation, typically favoring the more electrophilic position.

Causality of Experimental Design

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] with a suitable ligand is commonly employed.[4][5] The phosphine ligands stabilize the palladium center and facilitate the steps of the catalytic cycle.

-

Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[5][6] The choice of base can influence reaction rate and yield.

-

Solvent System: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or dimethoxyethane (DME).[4][5] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

General Reaction Scheme

The overall transformation is depicted below:

Caption: Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura catalytic cycle involves three primary stages:[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine, forming a Pd(II) complex.

-

Transmetalation: The base activates the 4-formylphenylboronic acid, forming a boronate species. This species then transfers the formylphenyl group to the Pd(II) complex, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium center (the pyridazinyl and formylphenyl moieties) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Synthesis of Key Intermediates

The overall yield and purity of the final product are highly dependent on the quality of the starting materials. This section provides validated protocols for their synthesis.

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a common precursor typically synthesized from maleic hydrazide (also known as pyridazine-3,6-diol) via a chlorination reaction.[8][9] The use of phosphorus oxychloride (POCl₃) is a standard and effective method.[9][10]

Caption: Workflow for 3,6-Dichloropyridazine synthesis.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (maleic hydrazide) (e.g., 125 g, 1.115 mol).[9]

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (e.g., 520 mL, 5.576 mol) at room temperature.[9]

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).[9]

-

Work-up: Cool the mixture and remove excess POCl₃ under reduced pressure. The resulting thick mass is diluted with ethyl acetate (1 L).[9]

-

Quenching: Slowly and carefully pour the ethyl acetate solution into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[9]

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).[9]

-

Purification: Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under vacuum to yield 3,6-dichloropyridazine as a solid.[9]

Synthesis of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a crucial coupling partner. A common synthetic route starts from 4-bromobenzaldehyde. The aldehyde group must first be protected as an acetal to prevent it from reacting with the organometallic intermediate formed in the subsequent step.[11]

Caption: Workflow for 4-Formylphenylboronic acid synthesis.

-

Protection: React 4-bromobenzaldehyde with an alcohol like diethoxymethoxyethane in ethanol to form the corresponding acetal, 1-bromo-4-(diethoxymethyl)benzene.[11]

-

Grignard Formation: In a dry flask under an inert atmosphere, react the protected bromobenzaldehyde with magnesium turnings in anhydrous THF. Activation with 1,2-dibromoethane may be necessary to initiate the reaction.[11]

-

Borylation: Cool the resulting Grignard reagent to a low temperature (e.g., -78 °C) and slowly add a trialkyl borate, such as tri-n-butyl borate or triisopropyl borate, dissolved in THF.[11]

-

Hydrolysis (Deprotection): Allow the mixture to warm to room temperature. Perform an acidic work-up by adding aqueous HCl. This step both hydrolyzes the boronic ester and deprotects the acetal to regenerate the aldehyde group.[11]

-

Purification: The product can be extracted into an organic solvent. Further purification can be achieved by recrystallization or by dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the boronic acid by adding acid.[12]

Detailed Protocol: Suzuki Coupling for this compound

This protocol is a generalized procedure based on common practices for Suzuki couplings involving chloropyridazines.[4][5][6] Optimization of catalyst, base, solvent, and temperature may be required for specific scales.

| Parameter | Recommended Reagent/Condition | Purpose |

| Aryl Halide | 3,6-Dichloropyridazine | Electrophilic coupling partner |

| Boronic Acid | 4-Formylphenylboronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Facilitates C-C bond formation |

| Base | K₂CO₃ or Na₂CO₃ (2-3 equivalents) | Activates boronic acid for transmetalation |

| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Dissolves reactants and base |

| Temperature | 80-100 °C (Reflux) | Provides activation energy |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst |

Table 1: Recommended Reaction Parameters for Suzuki Coupling.

Step-by-Step Experimental Protocol

-

Setup: To a Schlenk flask, add 3,6-dichloropyridazine (1.0 eq), 4-formylphenylboronic acid (1.1-1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Alternative Pathway: The Stille Coupling

The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds.[13] It involves the reaction of an organohalide with an organotin compound.[1][14] In this context, one could couple 3,6-dichloropyridazine with 4-(tributylstannyl)benzaldehyde.

-

Advantages: Organostannanes are often stable to air and moisture and are compatible with a wide range of functional groups.[13]

-

Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product.[13]

The reaction conditions are broadly similar to the Suzuki coupling, typically employing a palladium catalyst (e.g., Pd(PPh₃)₄) in a non-polar aprotic solvent like THF or toluene.[14] While viable, the Suzuki-Miyaura coupling is generally preferred due to its more environmentally benign nature and easier purification.

Conclusion

The synthesis of this compound is most effectively and reliably achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. This pathway leverages the commercially available or readily synthesized precursors 3,6-dichloropyridazine and 4-formylphenylboronic acid. The reaction demonstrates high functional group tolerance and generally proceeds in good yields under mild conditions. This guide provides the foundational knowledge, mechanistic understanding, and detailed experimental protocols necessary for researchers to successfully synthesize this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

-

Chen, Y. -M. Zhu, S. -J. Ji, Org. Lett., 2014, 16, 3492-3495. (URL: [Link])

-

Chen, Y., Zhu, Y., & Ji, S. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. (URL: [Link])

-

Teixeira, I. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2989. (URL: [Link])

-

Li, Y., et al. (2021). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry, 45(3), 1333-1337. (URL: [Link])

-

Tale, R. H., & Adepu, R. (2010). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. (URL: [Link])

-

Journal of Chemistry Letters. (2025). Formylation of Aryl Halides with CO2: A Focus-Review. (URL: [Link])

-

Cao, H., et al. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Palladium Catalysis under Oxygen. Synlett, 29(16), 2173-2176. (URL: [Link])

-

Wikipedia. 4-Formylphenylboronic acid. (URL: [Link])

- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine. (URL: )

-

PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. (URL: [Link])

- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (URL: )

-

Betson, M. S., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(22), 8407–8416. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. (URL: [Link])

-

ResearchGate. The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates. (URL: [Link])

-

ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). (URL: [Link])

- Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids. (URL: )

-

Organic Syntheses. (2011). The Palladium-Catalyzed Stille Cross-Coupling Reaction: A Decade of Advancement. Org. Synth., 88, 197. (URL: [Link])

- Google Patents. (2024).

-

SynArchive. Stille Coupling. (URL: [Link])

-

Indian Journal of Chemistry. (2004). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(1), 181-186. (URL: [Link])

- Google Patents. (2013). US20130178478A1 - Pyridazine compounds and methods of use. (URL: )

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (URL: [Link])

- Google Patents. (2016). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof. (URL: )

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 6842. (URL: [Link])

- Google Patents. (2021). US11046656B2 - Process for preparing 4-amino-pyridazines. (URL: )

- Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine. (URL: )

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. (URL: [Link])

-

Green Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(21), 5849-5855. (URL: [Link])

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6489. (URL: [Link])

-

National Center for Biotechnology Information. (2021). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][3][15]oxazines by intramolecular Hiyama coupling. Nature Communications, 12, 597. (URL: [Link])

-

Royal Society of Chemistry. (2014). Synthesis of pyridazinyl ligands for multimetallic complexes. Dalton Transactions, 43(2), 556-563. (URL: [Link])

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 11. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. synarchive.com [synarchive.com]

- 15. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]

An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-(6-Chloropyridazin-3-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We delve into its core physicochemical properties, spectroscopic characterization, and established synthetic protocols, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. Furthermore, this document explores the compound's chemical reactivity and its role as a versatile scaffold in the development of novel therapeutics, supported by mechanistic insights and detailed experimental procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Introduction

This compound is a bifunctional organic compound featuring a benzaldehyde moiety attached to a chloropyridazine ring. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of a reactive aldehyde group and a chlorine atom susceptible to nucleophilic substitution or cross-coupling reactions makes this molecule a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its application spans the development of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics, highlighting the importance of a detailed understanding of its properties and synthesis.[1][2]

Compound Identification and Core Properties

A precise identification of this compound is critical for its use in synthesis and research. The fundamental identifiers and key physical properties are summarized below.

Table 1: Compound Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 914349-19-2 | [3] |

| Molecular Formula | C₁₁H₇ClN₂O | [3] |

| Molecular Weight | 218.64 g/mol | [3] |

| Appearance | Typically an off-white to yellow or brown solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Molecular Structure

The structure combines a phenyl ring substituted with an aldehyde group at the 1-position and a 6-chloropyridazin-3-yl group at the 4-position.

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of this compound relies on standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzaldehyde and pyridazine rings, as well as a distinct singlet for the aldehyde proton, typically downfield around 9.9-10.1 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for all 11 carbon atoms, with the aldehyde carbonyl carbon appearing significantly downfield (around 190-193 ppm).[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 218.64. Isotopic patterns characteristic of a chlorine-containing compound will also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹, and characteristic absorptions for the C-Cl bond and the aromatic C=C and C=N bonds of the heterocyclic system.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[1]

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3,6-dichloropyridazine with 4-formylphenylboronic acid.

Reactants:

-

3,6-Dichloropyridazine

-

4-Formylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Na₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-Dioxane/water, DME/water)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-formylphenylboronic acid (1.1 equivalents) and 3,6-dichloropyridazine (1.0 equivalent).

-

Catalyst and Base Addition: Add the palladium catalyst (typically 2-5 mol%) and the base (2.0-3.0 equivalents).

-

Solvent Addition: Degas the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Add the degassed solvent to the flask via cannula.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a robust Pd(0) catalyst that initiates the catalytic cycle through oxidative addition into the C-Cl bond of the dichloropyridazine. The choice of ligand can influence selectivity and efficiency.[5]

-

Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Aqueous inorganic bases like Na₂CO₃ are common and effective.[1]

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogenous reaction environment. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two reactive functional groups:

-

The Aldehyde Group: This group is a versatile handle for a wide array of chemical transformations, including:

-

The Chloro-pyridazine Moiety: The chlorine atom can be displaced via:

-

Nucleophilic Aromatic Substitution (SₙAr): With O-, N-, or S-nucleophiles to introduce diverse functionalities.

-

Further Cross-Coupling Reactions: Such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to append other aryl, alkynyl, or amino groups.

-

This dual reactivity allows for a modular approach to building complex molecules, making it a valuable intermediate in combinatorial chemistry and library synthesis for drug discovery.[8][9]

Applications in Drug Discovery and Materials Science

The 4-(pyridazin-3-yl)benzaldehyde scaffold is a key component in the synthesis of various biologically active compounds. The pyridazine ring is known to act as a bioisostere for other aromatic systems and can participate in hydrogen bonding interactions with biological targets.

-

Kinase Inhibitors: The pyridazine core is found in numerous inhibitors of protein kinases, which are crucial targets in oncology.

-

Anti-inflammatory Agents: Derivatives have been investigated as inhibitors of enzymes like COX-2 and 5-LOX, which are involved in inflammatory pathways.[2]

-

PARP-1 Inhibitors: The chloropyridazine moiety has been incorporated into molecules designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[8]

Caption: Role as a versatile building block in research and development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, reliable synthetic routes, and dual reactivity make it an invaluable tool for the construction of complex molecules. Its established role as a scaffold for biologically active compounds, particularly in the realm of oncology and inflammation, ensures its continued relevance in the field of drug discovery and development.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Gomes, P. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2991. [Link]

-

Supporting Information. [No Title Available]. [Link]

-

Abdel-Ghani, T. M. et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1333-1350. [Link]

-

PubChem. 4-(4-Pyridyl)benzaldehyde. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

PubChemLite. Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]ethoxy]-, o-2-propenyloxime. [Link]

-

LookChem. Cas 130290-79-8,4-(Aminomethyl)tetrahydro-2H-pyran. [Link]

-

Indian Journal of Chemistry. Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457-2483. [Link]

-

ResearchGate. ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]

-

PubChemLite. Benzaldehyde, 3-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-, o-2-propenyloxime. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

SpectraBase. benzaldehyde, 4-[(3,6-dichloro-4-pyridazinyl)oxy]-3-methoxy-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Pharmaceutical Synthesis: The Role of 6-Chloropyridazin-3-amine. [Link]

-

ResearchGate. (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

PubChem. 4-Aminomethyltetrahydropyran. [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]

-

Jayakumar, S. et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Infection and Public Health, 15(1), 101-124. [Link]

- Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.

-

Angapelly, S. et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200109. [Link]

Sources

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 914349-19-2|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]ethoxy]-, o-2-propenyloxime (C21H25ClN4O2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - Benzaldehyde, 3-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-, o-2-propenyloxime (C21H25ClN4O2) [pubchemlite.lcsb.uni.lu]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Abstract: This whitepaper serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on 4-(6-chloropyridazin-3-yl)benzaldehyde (CAS No. 914349-19-2). This heterocyclic aldehyde has emerged as a critical building block in the synthesis of complex molecular architectures for therapeutic applications. This guide will provide a comprehensive analysis of its physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a discussion of its strategic applications in contemporary drug discovery, particularly in the realm of targeted therapies.

The Strategic Importance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a 1,2-diazine heterocycle, is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] Its two adjacent nitrogen atoms act as hydrogen bond acceptors and influence the molecule's dipole moment and conformational rigidity, which are critical parameters in optimizing drug-target interactions.[1] The incorporation of a pyridazine moiety can enhance aqueous solubility and improve the overall pharmacokinetic profile of a drug candidate.[2] Consequently, pyridazine derivatives have been successfully developed as potent anticancer, anti-inflammatory, and kinase inhibitor agents.[3][4] this compound is a particularly valuable intermediate due to its bifunctional nature: a reactive aldehyde for derivatization and a labile chlorine atom amenable to nucleophilic substitution, providing two independent vectors for molecular elaboration.

Physicochemical Characteristics and Structural Data

A fundamental understanding of the compound's properties is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 914349-19-2 | [5][6][7] |

| Molecular Formula | C₁₁H₇ClN₂O | [5][6] |

| Molecular Weight | 218.64 g/mol | [5][7] |

| Appearance | Off-white to yellow solid | N/A |

| Boiling Point | 443.6°C at 760 mmHg | [5] |

| Density | 1.326 g/cm³ | [5] |

| Solubility | Soluble in DMSO, DMF, chlorinated solvents | N/A |

Structural Diagram:

Caption: Suzuki-Miyaura cross-coupling synthesis pathway.

Detailed Step-by-Step Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 3,6-dichloropyridazine (1.0 eq), (4-formylphenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Expertise & Experience Insight: The use of a slight excess of the boronic acid ensures complete consumption of the dichloropyridazine, simplifying purification. The choice of Pd(PPh₃)₄ is based on its proven efficacy in coupling reactions involving chloro-heterocycles. [8]

-

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water, followed by an aqueous solution of sodium carbonate (2 M, 2.0 eq). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes.

-

Causality Explanation: The DME/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Extraction: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Trustworthiness Note: A thorough aqueous work-up is essential to remove the inorganic base and salts, which is crucial for obtaining a clean crude product before purification.

-

-

Purification and Validation: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Self-Validating System: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values or predicted spectra.

-

Key Applications in Drug Discovery

The dual reactivity of this compound makes it a highly versatile starting point for the synthesis of diverse compound libraries.

Scaffold for Kinase Inhibitors

The pyridazine nucleus is a well-established pharmacophore in numerous kinase inhibitors. [8][9]The chlorine atom at the 6-position is readily displaced by various nucleophiles (amines, thiols, alcohols) via SNAr reaction, allowing for the introduction of side chains that can target specific pockets within the kinase active site. The aldehyde group serves as a handle for further modifications, such as reductive amination or olefination, to build more complex and potent inhibitors. [10][11] Synthetic Elaboration Workflow:

Caption: A typical workflow for generating a kinase inhibitor library.

Precursor for Anticancer and Anti-inflammatory Agents

Beyond kinase inhibition, pyridazine derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents. [3][4]The ability to rapidly diversify the structure from this compound allows for the efficient exploration of structure-activity relationships (SAR) to optimize efficacy and selectivity against various therapeutic targets.

Handling and Safety Precautions

As a laboratory chemical, this compound should be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.

-

Ventilation: Use in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a high-value intermediate that serves as a versatile platform for the synthesis of novel, biologically active compounds. Its robust and scalable synthesis via the Suzuki-Miyaura cross-coupling, combined with its orthogonal reactivity, ensures its continued importance in the pipelines of medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this key building block in the quest for next-generation therapeutics.

References

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd

- Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.

- Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. PubMed.

- The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.

- 3-Amino-6-chloropyridazine: A Vers

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. N/A.

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PubMed Central.

- CAS 914349-19-2 this compound. BOC Sciences.

- This compound | 914349-19-2. ChemicalBook.

- 914349-19-2|this compound. BLDpharm.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rsc.org [rsc.org]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 7. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(6-Chloropyridazin-3-yl)benzaldehyde

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1][2] The synthesis of novel pyridazine derivatives is a continuous effort in the pursuit of new therapeutic agents.[3][4] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of 4-(6-Chloropyridazin-3-yl)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document moves beyond a simple recitation of techniques, offering a senior application scientist's perspective on the causality behind experimental choices and the integration of data to form a self-validating analytical workflow.

Introduction

The structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For a molecule like this compound (Figure 1), which incorporates both a substituted pyridazine ring and a benzaldehyde moiety, a multi-faceted analytical approach is imperative.[5] This guide will detail the logical progression of spectroscopic and spectrometric analyses, from initial functional group identification to the precise assignment of atomic connectivity, ensuring the unambiguous determination of its chemical structure.

Figure 1: Proposed Structure of this compound

A 2D representation of the target molecule.

I. Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial phase of structure elucidation focuses on determining the molecular formula and identifying the key functional groups present. This is efficiently achieved through a combination of high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

A. High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. This technique is preferred over standard mass spectrometry for its ability to distinguish between ions of very similar nominal mass.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

-

Data Analysis: The exact mass of the [M+H]⁺ ion is used to calculate the molecular formula. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern, with the [M+H+2]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.

Expected Data: For C₁₁H₇ClN₂O, the theoretical exact mass of the [M+H]⁺ ion is 219.0325. The observed mass should be within a few parts per million (ppm) of this value.

| Ion | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 219.0325 | 219.0323 |

| [M+H+2]⁺ | 221.0295 | 221.0291 |

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the proposed structure.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850 & ~2750 | Medium (often weak) | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700 | Strong | Aldehyde C=O stretch[6] |

| ~1590-1600 | Medium-Strong | Aromatic C=C and Pyridazine C=N stretches |

| ~1400-1500 | Medium | Aromatic C=C stretch |

| ~1000-1200 | Medium | C-Cl stretch |

| ~830 | Strong | 1,4-disubstituted benzene C-H out-of-plane bend |

The presence of a strong absorption around 1700 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde.[6] The aromatic and pyridazine ring stretches will appear in the 1400-1600 cm⁻¹ region.[2]

II. Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] A combination of ¹H, ¹³C, and 2D NMR experiments will provide a detailed picture of the atomic connectivity.

A. ¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the observed signals.

Expected Data and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded and typically appears as a singlet. |

| ~8.1-8.3 | Doublet | 2H | H-2', H-6' (Benzene) | Protons ortho to the electron-withdrawing aldehyde group are deshielded. |

| ~7.9-8.1 | Doublet | 2H | H-3', H-5' (Benzene) | Protons meta to the aldehyde group. |

| ~7.8-8.0 | Doublet | 1H | H-4 or H-5 (Pyridazine) | Pyridazine protons are in a deshielded environment due to the electronegative nitrogen atoms. |

| ~7.6-7.8 | Doublet | 1H | H-5 or H-4 (Pyridazine) | The coupling between these two protons will be evident. |

B. ¹³C NMR and DEPT Spectroscopy

Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

-

Data Analysis: Correlate the observed carbon signals with the proposed structure.

Expected Data and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~191 | Positive (CH) | C=O (Aldehyde) |

| ~160 | No Signal | C-3 or C-6 (Pyridazine, C-Cl) |

| ~158 | No Signal | C-6 or C-3 (Pyridazine, C-Ar) |

| ~138 | No Signal | C-1' (Benzene) |

| ~135 | No Signal | C-4' (Benzene) |

| ~131 | Positive (CH) | C-2', C-6' (Benzene) |

| ~130 | Positive (CH) | C-3', C-5' (Benzene) |

| ~128 | Positive (CH) | C-4 or C-5 (Pyridazine) |

| ~125 | Positive (CH) | C-5 or C-4 (Pyridazine) |

C. 2D NMR Spectroscopy: COSY and HSQC/HMBC

Rationale: 2D NMR experiments establish correlations between nuclei, providing definitive evidence for the connectivity of atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: Perform standard COSY, HSQC, and HMBC experiments.

-

Data Analysis:

-

COSY: Expect to see correlations between the adjacent protons on the benzene ring and between the two protons on the pyridazine ring.

-

HSQC: Each proton signal (except the aldehyde proton) will correlate to a carbon signal, confirming the direct C-H attachments.

-

HMBC: This is the key experiment for confirming the overall structure. Look for correlations between:

-

The aldehyde proton and the C-1' and C-2'/C-6' carbons of the benzene ring.

-

The H-2'/H-6' protons of the benzene ring and the C-3 carbon of the pyridazine ring.

-

The pyridazine protons and the carbons of the pyridazine and benzene rings.

-

-

III. The Elucidation Workflow: A Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment.

Workflow for the structure elucidation of this compound.

IV. Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. By starting with foundational methods like mass spectrometry and IR spectroscopy to determine the molecular formula and key functional groups, a solid basis is established for the more detailed analysis provided by NMR. One-dimensional and two-dimensional NMR experiments then allow for the complete and unambiguous assignment of the atomic framework. This guide provides a robust and self-validating workflow that ensures the scientific integrity of the structural assignment, a critical step in the advancement of chemical synthesis and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

4-(6-Chloropyridazin-3-yl)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical research and development. We delve into its fundamental chemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the synthesis of high-value therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the utilization of this versatile building block for creating novel agents targeting critical disease pathways, including cancer and inflammation.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, nitrogen-containing heterocycles like pyridazine are of paramount importance due to their ability to engage in a wide array of biological interactions, including hydrogen bonding and pi-stacking, with enzyme active sites and receptors. This compound emerges as a particularly valuable intermediate by strategically combining the bio-isosteric potential of the pyridazine ring with the versatile reactivity of a benzaldehyde functional group.

The 6-chloropyridazine moiety serves as a stable, yet reactive, core. The chlorine atom can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, allowing for molecular elaboration. The benzaldehyde group is a classical precursor for a multitude of transformations, enabling the construction of complex molecular architectures such as chalcones, imines, and alcohols, which are prevalent in bioactive molecules. This dual functionality makes this compound a highly sought-after starting material for building libraries of novel compounds for high-throughput screening and lead optimization.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 914349-19-2 | [1][2][] |

| Molecular Formula | C₁₁H₇ClN₂O | [1][4] |

| Molecular Weight | 218.64 g/mol | [1][4] |

| Appearance | Typically an off-white to yellow solid | - |

| SMILES | O=Cc1ccc(-c2ccc(Cl)nn2)cc1 | [4] |

| InChI Key | ONXNMPPQTHFGTJ-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Validated Protocol

The efficient synthesis of this compound is crucial for its application. The most common and robust method involves a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's exceptional tolerance for various functional groups (like the aldehyde), its high yields, and the commercial availability of the starting materials.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde and its Analogs as Protein Kinase Inhibitors

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent protein kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The pyridazine ring is one such scaffold, offering a unique combination of physicochemical properties that make it an attractive starting point for the design of novel therapeutics.[1] Its adjacent nitrogen atoms provide a distinct hydrogen bonding pattern and dipole moment, which can be exploited to achieve high-affinity binding and selectivity for specific kinase targets.[2]

This guide focuses on 4-(6-chloropyridazin-3-yl)benzaldehyde, a key chemical intermediate and a foundational building block for a diverse range of pyridazine-based kinase inhibitors. The strategic placement of the reactive chloro and aldehyde functionalities allows for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will delve into the synthesis of this core molecule, its mechanism of action as a kinase inhibitor, the development of its analogs, and the essential experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Synthesis of the Core Scaffold and Key Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursors: 3,6-dichloropyridazine and 4-formylphenylboronic acid. The final coupling of these two molecules is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Synthesis of Precursor 1: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a common starting material in the synthesis of many pyridazine-containing compounds. It is typically prepared from 3,6-dihydroxypyridazine (maleic hydrazide) via a chlorination reaction.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

-

Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and 20 mL of chloroform.[3]

-

Reaction Conditions: Stir the mixture at 50°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[3]

-

Work-up and Purification: Upon completion of the reaction, remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.[3]

Rationale: Phosphorus oxychloride is a powerful chlorinating agent that effectively replaces the hydroxyl groups of 3,6-dihydroxypyridazine with chlorine atoms. Chloroform serves as a suitable solvent for this reaction. The purification by column chromatography is essential to remove any remaining starting material and byproducts, ensuring the purity of the precursor for the subsequent coupling reaction.

Synthesis of Precursor 2: 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a versatile bifunctional molecule used extensively in organic synthesis, particularly in Suzuki-Miyaura couplings.[4] Its synthesis often starts from 4-bromobenzaldehyde.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

-

Protection of the Aldehyde: The aldehyde group of 4-bromobenzaldehyde is first protected as an acetal to prevent it from reacting with the Grignard reagent in the next step. This can be achieved by reacting 4-bromobenzaldehyde with diethoxymethoxyethane and ethanol.[5]

-

Grignard Reaction and Borylation: The resulting 1-bromo-4-(diethoxymethyl)benzene is then reacted with magnesium to form the Grignard reagent. This is followed by a reaction with tri-n-butyl borate to form the protected aryl boronic ester.[5]

-

Deprotection and Isolation: Acidic work-up of the boronic ester hydrolyzes the acetal and the boronic ester to yield 4-formylphenylboronic acid.[5] The product can be further purified by recrystallization.[6]

Rationale: The protection of the aldehyde is a critical step to ensure the successful formation of the Grignard reagent. The subsequent borylation and deprotection steps are standard procedures for the synthesis of aryl boronic acids.

Final Synthesis: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 4-formylphenylboronic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel, combine 3,6-dichloropyridazine (1 equivalent), 4-formylphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents).[3]

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Rationale: The Suzuki-Miyaura reaction is a highly efficient method for creating a C-C bond between the pyridazine ring and the phenyl ring. The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required for the transmetalation step.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyridazine-based compounds, including analogs of this compound, predominantly function as Type I kinase inhibitors. This means they compete with adenosine triphosphate (ATP) for binding to the active site of the kinase. The pyridazine scaffold is particularly adept at forming key interactions within the ATP-binding pocket.

The two adjacent nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors, often forming crucial hydrogen bonds with the "hinge" region of the kinase.[7] This hinge region connects the N- and C-terminal lobes of the kinase domain and is a critical anchoring point for ATP and competitive inhibitors. By occupying the ATP-binding site and forming these stable interactions, the inhibitor prevents the kinase from binding ATP and phosphorylating its downstream substrates, thereby blocking the signaling pathway.

Molecular docking and X-ray crystallography studies of related pyridazine inhibitors have revealed that the phenyl ring of the molecule often occupies a hydrophobic pocket within the active site, further enhancing binding affinity.[8] The substituents on both the pyridazine and phenyl rings can be modified to optimize interactions with other residues in the active site, leading to increased potency and selectivity for specific kinases.

Structure-Activity Relationship (SAR) and Analog Development

The development of potent and selective kinase inhibitors from the this compound scaffold relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can enhance its biological activity and pharmacokinetic properties. The chloro and aldehyde groups of the core molecule are key handles for introducing chemical diversity.

A case study on a series of 4,6-disubstituted pyridazine-based inhibitors of Activin-like kinase 5 (ALK5) provides valuable insights into the SAR of this scaffold.[3] The following table summarizes the inhibitory activity of selected analogs.

| Compound | R1 | R2 | ALK5 IC50 (nM) | ALK5 pKi |

| 4 | H | 2-aminopyridine | 12 | 8.55 |

| 5 | H | 3-aminopyridine | 300 | 7.20 |

| 6 | H | 2-aminomethylpyridine | >1000 | <6.00 |

| 19 | N-methylpiperazinyl-ethyl | 2-aminopyridine | 12 | 8.55 |

| 20 | N-methylpiperazinyl-acetamido | 2-aminopyridine | 0.8 | 9.29 |

| 23 | N,N-dimethylamino-propylamido | 2-aminopyridine | 0.8 | 9.29 |

Data adapted from "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors".[3]

Analysis of SAR:

-

Hinge-Binding Moiety (R2): The data clearly demonstrates the importance of the hinge-binding group. The 2-aminopyridine moiety in compound 4 is significantly more potent than the 3-aminopyridine in compound 5 , highlighting the critical role of the nitrogen position for optimal hydrogen bonding with the kinase hinge.[3] Replacing the amino group with an aminomethyl group (compound 6 ) leads to a dramatic loss of activity, further emphasizing the specific geometry required for effective hinge binding.[3]

-

Substituents on the Pyridazine Ring (R1): Modifications at the R1 position can significantly impact potency and physicochemical properties. While a simple alkyl chain with a basic group (compound 19 ) did not improve potency over the parent compound 4 , introducing an amide linker (compounds 20 and 23 ) led to a substantial boost in activity.[3] This suggests that the amide group may provide an additional interaction point within the active site or improve the overall conformation of the molecule for binding. These modifications also tend to increase solubility, a desirable property for drug candidates.[3]

Experimental Protocols for Biological Evaluation

The biological evaluation of novel pyridazine-based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant kinase (e.g., ALK5, SRC)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well. Add 0.5 µL of the serially diluted test compound or DMSO (for control wells).

-

Initiate Kinase Reaction: Add 2.0 µL of ATP solution to each well to start the reaction. Incubate the plate at room temperature for 1 hour.

-

Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure Luminescence: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (Sulforhodamine B - SRB Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells by measuring the total protein content of the cells.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound (serially diluted)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% SRB solution to each well and stain for 10 minutes at room temperature.

-

Wash and Solubilize: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure Absorbance: Read the absorbance at 510 nm on a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Plot the percentage of growth inhibition versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This compound and its analogs represent a promising and versatile class of compounds in the field of kinase inhibitor drug discovery. The synthetic accessibility of the core scaffold, coupled with the potential for diverse chemical modifications, allows for the fine-tuning of their biological activity and pharmacokinetic profiles. The pyridazine moiety has proven to be an effective hinge-binding element, and a deeper understanding of the SAR for this class of compounds will continue to guide the design of more potent and selective inhibitors.

Future work in this area will likely focus on optimizing the selectivity of these compounds for specific kinases to minimize off-target effects and improve their therapeutic index. Furthermore, the exploration of novel analogs with improved drug-like properties, such as enhanced solubility and metabolic stability, will be crucial for their translation into clinical candidates. The continued application of structure-based drug design, guided by X-ray crystallography and molecular modeling, will undoubtedly accelerate the development of the next generation of pyridazine-based kinase inhibitors for the treatment of cancer and other diseases.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]

-

Wikipedia. 4-Formylphenylboronic acid. [Link]

-

PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

-

De Matteis, C., et al. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]

-

Liu, Z. Q., et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

- Google Patents. Method for synthetizing 3,6-dichloropyridazine.

-

El-Gohary, N. S., et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

-

The IC 50 values, K i constants and inhibition types determined for... - ResearchGate. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. [Link]

-

Hayakawa, M., et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. PubMed. [Link]

-

Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. [Link]

- Google Patents. Pyridazin-3(2h)

-

Hu, L., et al. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Google Patents. Process for preparing highly pure formylphenylboronic acids.

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a cornerstone of novel molecular design. Among these, pyridazine derivatives are of significant interest due to their wide spectrum of biological activities. The compound 4-(6-Chloropyridazin-3-yl)benzaldehyde (CAS No. 914349-19-2) represents a key building block—a bifunctional molecule featuring a reactive aldehyde for further chemical elaboration and a chloro-pyridazine moiety, a common pharmacophore.

Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. It ensures the identity and purity of a synthesized compound, which is critical for reproducible downstream applications, from reaction optimization to biological screening. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on established principles and empirical data from analogous structures, offering a reliable reference for researchers.

Molecular Structure and Plausible Synthesis

The structure of this compound combines a 1,4-disubstituted benzene ring with a 3-chloro-6-yl-pyridazine heterocycle. This arrangement dictates a unique electronic environment for each atom, which is reflected in its spectroscopic signatures.

A robust and common method for synthesizing such bi-aryl systems is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction provides a reliable pathway to couple an aryl boronic acid with a halo-heterocycle, offering high yields and functional group tolerance.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum begins with meticulous sample preparation.[3][4][5]

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for this type of aromatic compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Gently vortex or sonicate to ensure the sample is fully dissolved.

-